1-Propyl-3-azetidinamine

Lipophilicity optimization CNS drug design logP

1-Propyl-3-azetidinamine (CAS 1340228-61-6; synonym N-propylazetidin-3-amine, CAS 1496439-79-2) is a C₆H₁₄N₂ four-membered saturated nitrogen heterocycle with a molecular weight of 114.19 g/mol. The compound belongs to the 3-aminoazetidine class, which is widely employed as a conformationally constrained diamine scaffold in medicinal chemistry and central nervous system (CNS) drug discovery programs.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B13636275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-3-azetidinamine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCN1CC(C1)N
InChIInChI=1S/C6H14N2/c1-2-3-8-4-6(7)5-8/h6H,2-5,7H2,1H3
InChIKeyXFAJTOGPBDJOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-3-azetidinamine Procurement Guide: Physicochemical Identity and Compound-Class Context


1-Propyl-3-azetidinamine (CAS 1340228-61-6; synonym N-propylazetidin-3-amine, CAS 1496439-79-2) is a C₆H₁₄N₂ four-membered saturated nitrogen heterocycle with a molecular weight of 114.19 g/mol . The compound belongs to the 3-aminoazetidine class, which is widely employed as a conformationally constrained diamine scaffold in medicinal chemistry and central nervous system (CNS) drug discovery programs [1]. Its structure features a primary amine at the azetidine 3-position and an n-propyl substituent on the ring nitrogen, yielding a SMILES string of CCCN1CC(N)C1 . The compound is commercially supplied as both the free base and the dihydrochloride salt, typically at ≥95–98% purity, and is catalogued as a research-grade building block for pharmaceutical intermediate synthesis .

1

Building block class

N-alkyl-3-aminoazetidine with reported rigid, low-lipophilicity scaffold compared to larger saturated rings

Supports lead optimization where ADME profile is a selection parameter

2

Propyl substitution context

Propyl chain shifts lipophilicity and steric profile beyond methyl/ethyl analogs, placing the building block in a distinct property space

Use when moderate LogP increase is required without reaching high-logP liabilities

3

Procurement logic

Select for CNS-accessible or intracellular target programs where balanced permeability and metabolic stability are design goals

Not a generic substitute for shorter N-alkyl analogs without verifying property alignment

Why 1-Propyl-3-azetidinamine Cannot Be Casually Substituted by Other 1-Alkyl-3-azetidinamines


Within the 1-alkyl-3-azetidinamine series, the identity of the N-alkyl substituent exerts non-linear effects on lipophilicity, conformational flexibility, and downstream pharmacological performance that preclude simple analog interchange. For targets where specific steric occupancy and logD tuning are critical—particularly CNS aminergic receptors and transporters—the propyl chain occupies a narrow window that balances adequate passive permeability against excessive lipophilicity-driven metabolic liability [1]. The methyl analog (MW 86.14, XLogP -0.85) is substantially more polar and may fail to achieve sufficient membrane partitioning, while the isopropyl analog, though isomeric (MW 114.19), introduces branching that alters both conformational preference and metabolic soft-spot accessibility relative to the linear n-propyl group . The unsubstituted 3-aminoazetidine parent (MW 72.11, predicted pKa 10.36) lacks the N-alkylation required to engage deeper hydrophobic sub-pockets exploited by many CNS pharmacophores . These differentiated physicochemical signatures mean that direct substitution without re-optimization of structure–activity relationships (SAR) can lead to potency drop-offs, altered off-target profiles, or unpredictable pharmacokinetic behaviour.

!

Lipophilicity (LogP) differs non-linearly across N-alkyl chain lengths; propyl analog may shift permeability and metabolic clearance predictions relative to methyl or ethyl versions.

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Steric and electronic contributions of the propyl group can alter target engagement and off-target profiles compared to shorter-chain analogs, limiting direct interchangeability.

!

Procurement of methyl or ethyl analog without confirming LogP, metabolic stability, or permeability fit may misalign building block properties with CNS or ADME program objectives.

1-Propyl-3-azetidinamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data vs. Closest Analogs


Lipophilicity Tuning: n-Propyl Provides Intermediate logP Between Excessively Polar Methyl and Higher logP Branched Analogs

1-Propyl-3-azetidinamine dihydrochloride exhibits a calculated logP of 0.16, positioning it at a moderately low but distinctly positive lipophilicity compared to the 1-methyl analog (reported logP -0.85 for the free base) [1][2]. The unsubstituted 3-aminoazetidine parent has an XLogP3 of -1.3, reflecting a >1.4 log-unit increase upon N-propylation [3]. N-Ethyl-N-propyl-3-azetidinamine, a further alkylated derivative, shows a predicted pKa of 10.43 and a boiling point of 197.6°C (predicted), underscoring the property drift caused by incremental alkylation .

LogP chain-length dependence
Cross-study comparable
ΔLogP ~+1.8 vs methyl, ~+0.5 vs ethyl
1-Propyl-3-azetidinamine
Est. LogP ~0.8
Methyl analog: LogP -1.00
Ethyl analog: LogP +0.29

Supports selection for CNS or intracellular permeability design; still below high-logP risk threshold

Extrapolated using Hansch π method; verify experimental LogP in target series

Lipophilicity optimization CNS drug design logP physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: n-Propyl Adds One Additional Rotatable Bond vs. Isopropyl, Enabling Distinct Pharmacophore Sampling

The 1-propyl-3-azetidinamine scaffold possesses 2 rotatable bonds (side-chain C–C and C–N linkages) in its dihydrochloride form, while the 1-isopropyl analog, which is a constitutional isomer (both C₆H₁₄N₂, MW 114.19), contains only 1 rotatable bond due to the branched topology [1]. The additional degree of rotational freedom in the n-propyl side chain permits the terminal methyl group to sample a larger spatial volume, which can differentially fill hydrophobic sub-pockets in target binding sites. The parent 3-aminoazetidine has 0 rotatable bonds (fully rigid), while 1-methylazetidin-3-amine also has 0 rotatable bonds apart from the ring substituent .

Molecular weight position
Head-to-head comparison
114.19 Da

+28 Da vs methyl (86.14), +14 Da vs ethyl (100.16)

Lead-like MW sweet spot; heavier than minimal fragments yet well within lead-likeness limits

Supports direct SAR expansion without excessive MW growth

Conformational analysis rotatable bonds SAR ligand efficiency

Thermal Properties of the Dihydrochloride Salt: A 19–20°C Lower Melting Point vs. the Parent 3-Aminoazetidine Dihydrochloride

The dihydrochloride salt of 1-propylazetidin-3-amine exhibits a melting point range of 143–145°C, which is approximately 19–20°C lower than the 162–163°C melting point reported for the unsubstituted 3-aminoazetidine dihydrochloride [1]. This depression in melting point upon N-propylation is consistent with reduced crystal lattice energy arising from the introduction of a flexible alkyl chain, which disrupts the tight ionic packing of the parent dihydrochloride salt. The lower melting point may translate into improved solubility in organic solvent systems during synthetic transformations or salt-exchange protocols.

Metabolic pathway shift
Class-level inference
N-dealkylation not detected for azetidine series

Piperidine comparator: prominent N-dealkylation (M1) and oxazolidine (M2) metabolites; azetidine redirected oxidation to distal ring

Reported metabolic stability advantage may reduce metabolite-related optimization cycles

Human hepatocyte data; confirm in target chemical series

Salt-form characterization thermal analysis melting point solid-state properties

Commercially Available Purity: Documented ≥98% (NLT 98%) with Full Analytical Package Across Multiple ISO-Certified Suppliers

Multiple independent suppliers offer 1-propyl-3-azetidinamine at NLT 98% purity, with analytical documentation including NMR, HPLC, and LC-MS available upon request . This purity threshold is comparable to that offered for the more common 1-methyl analog (typically 97%) and for 1-isopropylazetidin-3-amine (typically 95%) . The availability of ISO-certified production (MolCore) provides an additional quality-assurance layer not uniformly documented across all 1-alkyl-3-azetidinamine analogs . Some suppliers explicitly characterize the dihydrochloride salt with CAS 2731014-96-1, facilitating unambiguous procurement of the correct salt stoichiometry.

Amine reactivity differential
Class-level inference
100-fold (azetidine) vs 70-fold (pyrrolidine) vs 20-fold (piperidine)
3-Aminoazetidine scaffold
5× greater than piperidine
3-Aminopyrrolidine: 70×
4-Aminopiperidine: 20×

Supports chemoselective derivatization without N-protection, potentially simplifying synthesis workflows

Competition experiments in dendrimer synthesis; validate under library production conditions

Quality control purity specification ISO certification vendor comparison

Synthetic Methodology: One-Pot Protocol for 3-Aminopropylazetidine Scaffolds Demonstrates Direct Relevance to Medicinal Chemistry Derivatization

A 2022 publication by Bogdán et al. describes a one-pot protocol for generating drug-like N-aminopropyl scaffolds, including the 3-(azetidin-1-yl)propan-1-amine moiety, via azetidine dimerization followed by alkylation or amide formation under mild conditions [1]. While this study focuses on the 3-aminopropylazetidine regioisomeric scaffold (amine on the propyl chain terminus) rather than the 3-amino-on-ring substitution pattern of 1-propyl-3-azetidinamine, it establishes the synthetic feasibility and functional-group tolerance of propyl-azetidine systems broadly. A separate single-step synthesis of azetidine-3-amines, starting from bench-stable commercial material, proceeds in moderate-to-high yields with secondary amines (moderate-to-low with primary amines), providing a complementary route applicable to this compound class [2]. No direct yield comparison between the n-propyl and methyl/ethyl/isopropyl analogs using an identical protocol has been reported in the open literature.

Synthetic methodology one-pot synthesis building block library production

Structural Alert: Regioisomeric Ambiguity with 3-(Azetidin-1-yl)propan-1-amine Necessitates Careful CAS-Number Verification During Procurement

A critical procurement consideration is the regioisomeric relationship between 1-propyl-3-azetidinamine (propyl on ring nitrogen, amine on ring carbon; CAS 1340228-61-6 and 1496439-79-2) and 3-(azetidin-1-yl)propan-1-amine (amine on propyl chain terminus; CAS 54262-75-8) . Both share the molecular formula C₆H₁₄N₂ and molecular weight 114.19, yet differ in the position of the primary amine—on the azetidine ring versus at the terminus of the propyl chain—which profoundly alters their reactivity as building blocks. The regioisomer 3-(azetidin-1-yl)propan-1-amine possesses 3 rotatable bonds, 1 H-bond donor, and lower molecular complexity (score 59.5) compared to 2 rotatable bonds and higher complexity for the target compound . Name-based searching alone risks ordering the incorrect regioisomer, as both can be described as 'propyl-azetidine-amines' in informal laboratory nomenclature.

Structural verification CAS registry regioisomer procurement specification

1-Propyl-3-azetidinamine Optimal Application Scenarios Grounded in Differentiation Evidence


CNS Lead Optimization Requiring Intermediate logP in the +0 to +0.5 Range for Blood–Brain Barrier Penetration

For CNS-targeted programs where the pharmacophore requires a basic azetidine amine with balanced passive permeability, 1-propyl-3-azetidinamine (logP ~0.16) offers a lipophilicity advantage over the methyl analog (logP -0.85) without crossing into the higher logP territory (>2) associated with increased metabolic clearance and phospholipidosis risk [1]. The n-propyl chain provides sufficient hydrophobic surface to engage shallow lipophilic pockets in aminergic GPCRs or transporters while maintaining a topological polar surface area compatible with CNS MPO desirability criteria. This scenario is supported by class-level precedent: 3-substituted azetidine derivatives have been evaluated as triple reuptake inhibitors (serotonin, norepinephrine, dopamine), with lead compounds demonstrating in vivo activity in forced-swim test models at 10 mg/kg IV [2].

Conformationally Constrained Diamine Scaffold for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The rigid azetidine ring combined with the flexible n-propyl appendage (2 rotatable bonds) makes 1-propyl-3-azetidinamine a suitable diamine scaffold for FBDD where both constrained and flexible elements are valued for sampling diverse binding geometries . The primary amine on the azetidine C3 position serves as a vector for amide coupling or reductive amination with carboxylic-acid-bearing fragments, while the N-propyl group can occupy a distinct hydrophobic subsite. The one-pot synthetic protocol described for 3-aminopropylazetidine scaffolds demonstrates that such compounds can be efficiently diversified into libraries via alkylation or amide formation, supporting DEL or parallel-synthesis applications [1].

Medicinal Chemistry Programs Where Propyl-to-Isopropyl SAR Discrimination Is Required to Resolve Activity Cliffs

Because 1-propyl-3-azetidinamine and 1-isopropyl-3-azetidinamine share identical molecular weight (114.19) and formula (C₆H₁₄N₂) but differ in rotatable bond count (2 vs. 1), head-to-head comparison of these two isomers on the same in vitro panel can explicitly resolve whether linear vs. branched alkyl topology affects target engagement [1]. This scenario is most relevant during the 'activity cliff' stage of lead optimization, where subtle changes in side-chain geometry produce disproportionate shifts in potency. Procurement of both isomers from suppliers with ≥95% purity and full analytical documentation enables this SAR exercise with minimal confounding by impurities [2].

Building Block for Kinase Inhibitor or GPCR Modulator Scaffolds Requiring N-Alkylated Azetidine Motifs

Azetidine-containing kinase inhibitors and GPCR modulators represent an active area of medicinal chemistry. The 3-aminoazetidine amide moiety has been incorporated into M₄ positive allosteric modulator (PAM) preclinical candidates, with SAR studies demonstrating that modifications to the azetidine core significantly affect potency . The N-propyl substitution pattern of 1-propyl-3-azetidinamine provides a defined starting point for exploring N-alkyl SAR within such programs, where the propyl chain may fill a hydrophobic channel adjacent to the hinge-binding region. The availability of the compound as both free base and well-characterized dihydrochloride salt (melting point 143–145°C) facilitates its use in parallel chemistry workflows with standardized coupling conditions [1].

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity tuning via N-alkyl chain length
Confirm experimental LogP and blood-brain barrier permeability in target series
Piperidine-to-azetidine scaffold replacement
Azetidine core resistance to oxidative N-dealkylation
Verify metabolite profile in hepatocyte or microsomal assays
High-throughput combinatorial library synthesis
High nucleophilic differential between exocyclic and ring amines
Assess chemoselectivity and yield in parallel acylation/alkylation reactions
Fragment-to-lead expansion
Lead-like molecular weight with preserved ligand efficiency potential
Monitor SAR progression and heavy atom count during optimization
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